![molecular formula C17H17N3O B14501800 N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide CAS No. 64728-81-0](/img/structure/B14501800.png)
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide is a compound that belongs to the class of amides It features a cyano group, a pyridine ring, and a butanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide can be achieved through several methods. One common approach involves the reaction of 3-cyano-4-[(pyridin-2-yl)methyl]benzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine moiety is coupled with a halogenated benzoic acid derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 3-Carboxy-4-[(pyridin-2-yl)methyl]benzoic acid.
Reduction: 3-Amino-4-[(pyridin-2-yl)methyl]phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar structural framework and are used in medicinal chemistry.
Uniqueness
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide is unique due to the presence of both a cyano group and a butanamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
64728-81-0 |
|---|---|
Molekularformel |
C17H17N3O |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
N-[3-cyano-4-(pyridin-2-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H17N3O/c1-2-5-17(21)20-16-8-7-13(14(11-16)12-18)10-15-6-3-4-9-19-15/h3-4,6-9,11H,2,5,10H2,1H3,(H,20,21) |
InChI-Schlüssel |
WVPYVOLUBBFAKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
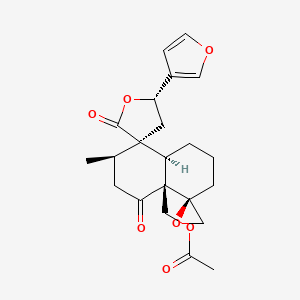
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)

![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
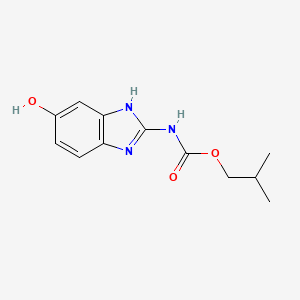
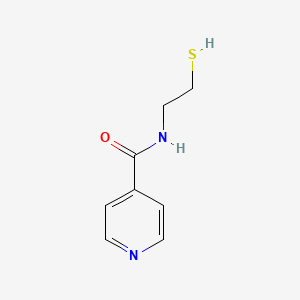
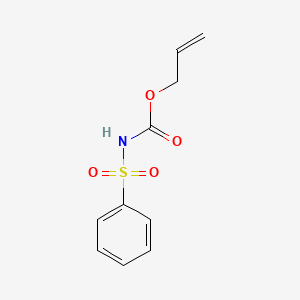
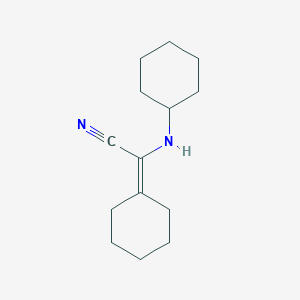
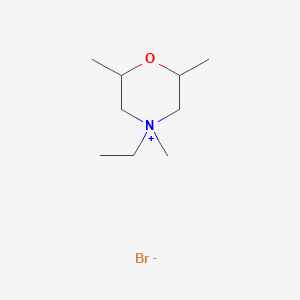
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)


![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
